

Nemtabrutinib in vitro cell viability assays

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Compound Focus: Nemtabrutinib

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Cellular Response to Nemtabrutinib

Cell Model / System	Key Findings on Sensitivity & Efficacy	Reported IC ₅₀ / Effect	Inferred Primary Mechanism
Broad Cancer Cell Line Panel (160 lines) [1]	Sensitivity 3x higher in BRAF-mutant vs. wild-type lines. Correlation with high FGFR3 expression and pMEK1 levels.	Varies by cell line	Inhibition of MAPK pathway (MEK, ERK, RAF) [1]
Mantle Cell Lymphoma (MCL) Cell Lines [2]	Demonstrated growth inhibitory activity.	0.7 - 10.1 μ M	Inhibition of BTK, Src, Syk, and ERK signaling [2]
MCL Patient-Derived Organoids (PDOs) [2]	Superior anti-MCL efficacy compared to Ibrutinib.	$p < 0.01$ (vs. Ibrutinib)	Broader kinase inhibition profile [2]
Primary CLL Cells (with C481S BTK mutation) [3]	Decreased cell viability where Ibrutinib was ineffective.	Not specified	Inhibition of mutant BTK and other kinases [3]

Cell Model / System	Key Findings on Sensitivity & Efficacy	Reported IC ₅₀ / Effect	Inferred Primary Mechanism
Combination with Venetoclax (in primary CLL cells) [3]	Not antagonistic; combination showed enhanced efficacy in mouse models.	Prolonged survival (p = 0.0415 vs. Ibrutinib+Venetoclax)	Dual inhibition of BCR signaling (BTK) and apoptosis (BCL2) [3]

Detailed Experimental Protocols

The core methodology for cell viability assays, as used in the foundational profiling study [1], is outlined below.

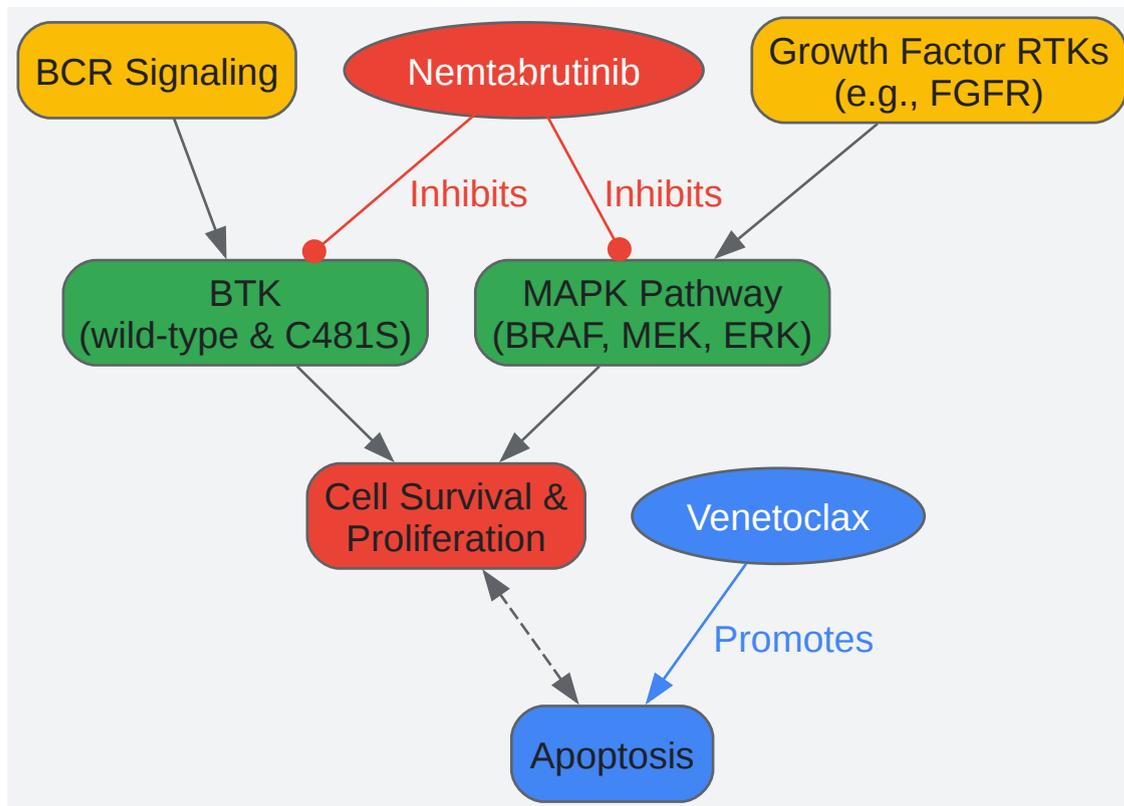
- **Cell Line Panel:** 160 human cancer cell lines from various sources (e.g., ATCC, DSMZ). Cell lines were authenticated and used within ten passages for assay consistency [1].
- **Cell Viability Assay:**
 - **Readout:** Intracellular ATP content measured using the ATPlite 1Step bioluminescence assay.
 - **Procedure:** Cells were seeded in 384-well plates. After 24 hours, compounds were added in 9-point dilution series (final top concentration of 31.6 μ M) and incubated for 72 hours. Luminescence was recorded and normalized to vehicle-treated controls.
 - **Data Analysis:** IC₅₀ values were calculated by fitting a four-parameter logistic model to the normalized viability data [1].
- **Biochemical Kinase Assays:**
 - **Primary Profiling:** **Nemtabrutinib** was profiled against 254 wild-type kinases at a concentration of 1 μ mol/L in mobility shift assays.
 - **Secondary Confirmation:** IC₅₀ values for specific kinases of interest (e.g., MEK1, MEK2) were determined using 10-point dilution series in mobility shift or ELISA assays [1].

Other studies employed similar, well-established methods:

- One study on MCL also used a 72-hour treatment and the **CellTiter-Glo** luminescent cell viability assay [2].
- Apoptosis was measured using **Annexin V/PI staining** and analyzed by flow cytometry [2].
- Signaling pathway inhibition was confirmed via **western blotting** for phosphorylation targets like BTK (Tyr223, Tyr551), ERK, and others [2] [3].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the key signaling pathways that **nemtabrutinib** inhibits, based on the biochemical and cellular evidence. This explains its activity in both BTK-dependent and MAPK-driven cancers.



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Nemtabrutinib inhibits BTK and the MAPK pathway, blocking survival signals and promoting apoptosis.

Key Takeaways for Researchers

- **Beyond BTK:** The anti-tumor activity of **nemtabrutinib**, particularly in solid cancers, may be significantly driven by its off-target inhibition of the **MAPK pathway** (MEK1, in particular) [1]. This suggests a potential application in **MAPK-driven cancers** beyond its primary development in B-cell malignancies.
- **Reversible Binding:** As a reversible inhibitor, **nemtabrutinib** retains efficacy against B-cell malignancies with the common **BTK C481S mutation** that confers resistance to covalent BTK inhibitors like ibrutinib [1] [3].

- **Rational Combinations:** Preclinical data supports the investigation of **nemtabrutinib** in combination with **BCL-2 inhibitors like venetoclax**, showing enhanced efficacy in CLL models without antagonism [3].

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References

1. Frontiers | Combined cellular and biochemical profiling of Bruton'... [frontiersin.org]
2. The Reversible BTK Inhibitor Nemtabrutinib Demonstrates ... [sciencedirect.com]
3. Preclinical evaluation of combination nemtabrutinib and venetoclax in... [jhoonline.biomedcentral.com]

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